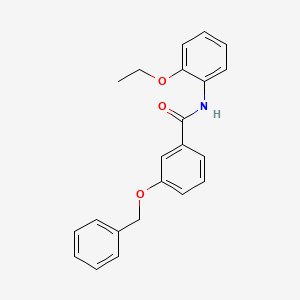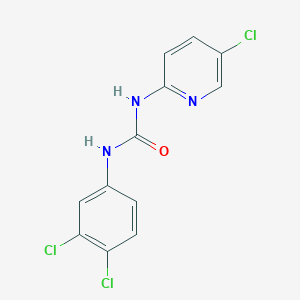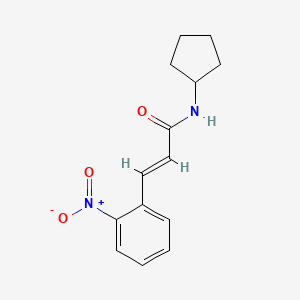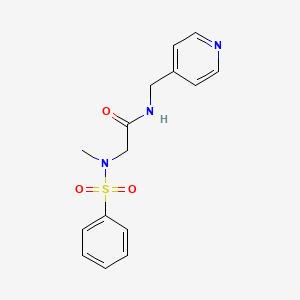
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, commonly known as MS023, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a small molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in the regulation of gene expression.
Mecanismo De Acción
MS023 binds to the active site of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, preventing it from methylating its target proteins. This leads to a decrease in the methylation of histones and other proteins, which in turn affects gene expression patterns. The exact mechanism by which MS023 inhibits N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide activity is still under investigation, but it is thought to involve disruption of the protein-protein interactions required for N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide activity.
Biochemical and Physiological Effects:
MS023 has been shown to have a range of biochemical and physiological effects, depending on the cell type and context in which it is used. In cancer cells, MS023 has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In neuronal cells, MS023 has been shown to protect against neurodegeneration and improve cognitive function. MS023 has also been shown to have anti-inflammatory effects in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MS023 is its specificity for N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, which makes it a valuable tool for studying the role of this protein in various biological processes and diseases. However, MS023 also has some limitations. Its potency varies depending on the cell type and context in which it is used, and it can be toxic at high concentrations. Additionally, MS023 is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.
Direcciones Futuras
There are several future directions for research on MS023. One area of interest is the development of more potent and selective inhibitors of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide that can be used in vivo. Another area of interest is the identification of specific downstream targets of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide that are affected by MS023, which could provide insights into the role of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in various biological processes and diseases. Finally, there is interest in exploring the potential therapeutic applications of MS023 in the treatment of cancer, neurodegenerative disorders, and other diseases.
Métodos De Síntesis
The synthesis of MS023 involves a multistep process that begins with the reaction of 4-pyridinemethanol with N-Boc-glycine in the presence of triethylamine (TEA) to produce N-Boc-N-(4-pyridinylmethyl)glycine. This intermediate is then reacted with N-phenylsulfonyl chloride to produce N-Boc-N-(4-pyridinylmethyl)-N-phenylsulfonylglycine. The Boc-protecting group is then removed using trifluoroacetic acid (TFA) to produce N-(4-pyridinylmethyl)-N-phenylsulfonylglycine, which is further reacted with methyl iodide in the presence of potassium carbonate to produce MS023.
Aplicaciones Científicas De Investigación
MS023 has been found to be a potent inhibitor of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, which is involved in the methylation of arginine residues on histones and other proteins. This methylation plays a crucial role in the regulation of gene expression, and aberrant N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide activity has been implicated in several diseases, including cancer and neurodegenerative disorders. MS023 has been shown to inhibit N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide-mediated methylation of histones and other proteins, leading to changes in gene expression patterns. This makes MS023 a valuable tool for studying the role of N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in various biological processes and diseases.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(22(20,21)14-5-3-2-4-6-14)12-15(19)17-11-13-7-9-16-10-8-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUQROMCZMBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

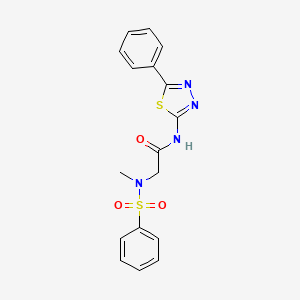
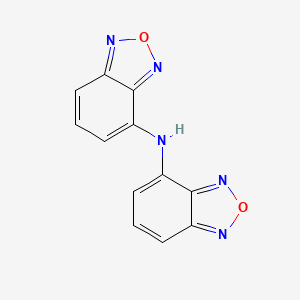
![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
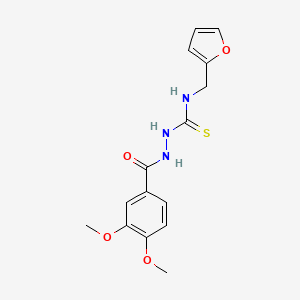
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)
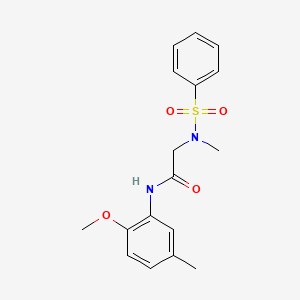
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
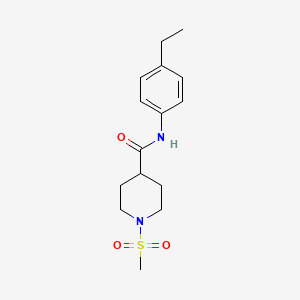
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)
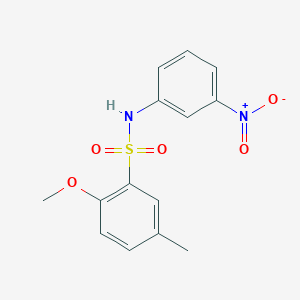
![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)
